molecular formula C9H12F3N3O B13343738 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B13343738
M. Wt: 235.21 g/mol
InChI Key: GOPJNDSMZJSIMW-UHFFFAOYSA-N
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Description

1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. The presence of a trifluoromethyl group and a pyrazole ring in its structure contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of pyrazole derivatives and trifluoromethylating agents. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the modulation of specific pathways and biological processes, depending on the target.

Comparison with Similar Compounds

Similar Compounds

  • 1-isobutyl-3-(2-(trifluoromethyl)phenyl)urea
  • 1-isobutyl-3-(3-trifluoromethyl-phenyl)-urea

Uniqueness

1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is unique due to the presence of both the pyrazole ring and the trifluoromethyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H12F3N3O

Molecular Weight

235.21 g/mol

IUPAC Name

2-(2-methylpropyl)-5-(trifluoromethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C9H12F3N3O/c1-5(2)4-15-6(8(13)16)3-7(14-15)9(10,11)12/h3,5H,4H2,1-2H3,(H2,13,16)

InChI Key

GOPJNDSMZJSIMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC(=N1)C(F)(F)F)C(=O)N

Origin of Product

United States

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